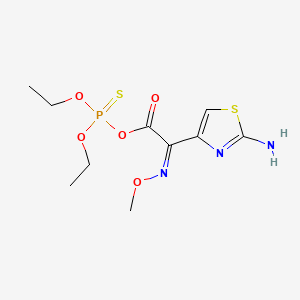

diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate

Description

Historical Context and Discovery

Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate, commonly abbreviated as DAMA , emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. Its development is closely tied to advancements in cephalosporin antibiotics, particularly cefotaxime , a third-generation β-lactam antibiotic. The compound’s utility lies in its role as an isolable activated ester, enabling efficient coupling reactions with 7-aminocephalosporanic acid (7-ACA) to form cefotaxime.

Key milestones in its discovery include:

The compound’s design leveraged principles of bioisosterism, where the aminothiazole moiety mimics natural substrates to enhance antibacterial activity.

Nomenclature and IUPAC Classification

The systematic IUPAC name for DAMA is diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate , reflecting its intricate structure.

Structural Breakdown:

| Component | Description |

|---|---|

| Diethoxyphosphinothioyl | Thiophosphoryl group with ethoxy substituents |

| (2Z)-2-(2-amino-1,3-thiazol-4-yl) | (Z)-configured methoxyimino group linked to a 2-aminothiazole ring |

| Acetate | Esterified carboxylic acid derivative |

Common synonyms include:

Structural Relationship to Organophosphorus Compounds

DAMA belongs to the organophosphorus compound family, characterized by a phosphorus atom bonded to organic groups. Its thiophosphoryl moiety (–P(=S)(OEt)₂) aligns with structural motifs found in pesticides (e.g., pirimiphos-methyl ) and acetylcholinesterase inhibitors.

Functional Group Analysis:

The compound’s hybrid structure bridges organophosphorus chemistry and heterocyclic drug design , enabling unique reactivity profiles.

Properties

IUPAC Name |

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O5PS2/c1-4-16-19(20,17-5-2)18-9(14)8(13-15-3)7-6-21-10(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSGIVNNHKGGRU-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC(=O)C(=NOC)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=S)(OCC)OC(=O)/C(=N\OC)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670001 | |

| Record name | O-[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162208-27-7 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-α-(methoxyimino)-, anhydride with O,O-diethyl hydrogen phosphorothioate, (αZ)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162208-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162208277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Acylation and Phosphorylation

The foundational route for DAMA synthesis involves a two-step process starting with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid (ATMA). ATMA is activated through phosphorylation using diethyl phosphorochloridothioate (DHP) in the presence of triethylamine (TEA) as a catalyst . The reaction proceeds in acetone at 20–25°C for 3–4 hours, yielding DAMA with a purity of 95% . Key steps include:

-

Activation of ATMA : The carboxyl group of ATMA reacts with DHP, forming a thiophosphoryl ester bond. TEA neutralizes HCl byproducts, driving the reaction forward.

-

Isolation of DAMA : The crude product is precipitated using chloroform and purified via recrystallization from ethanol-water mixtures .

This method’s efficacy is attributed to the electrophilicity of DHP and the steric protection offered by the diethyl groups, which minimize side reactions .

Optimization of Reaction Parameters

Variations in solvent, temperature, and catalyst loading significantly impact yield and purity. Comparative studies reveal the following optimized conditions:

Deviations from these conditions—such as using dichloromethane as a solvent—reduce yields by 15–20% due to poor ATMA solubility . Similarly, temperatures above 30°C promote hydrolysis of the thiophosphoryl group, lowering purity .

Catalytic Systems and Solvent Effects

Triethylamine remains the preferred catalyst for its ability to efficiently scavenge HCl without forming stable adducts with DHP . Alternative bases like pyridine or dimethylaminopyridine (DMAP) result in slower reaction kinetics and increased byproduct formation.

Solvent selection is equally critical:

-

Polar aprotic solvents (e.g., acetone) : Favor nucleophilic substitution at the phosphorus center due to high dielectric constants .

-

Nonpolar solvents (e.g., toluene) : Reduce reaction rates by destabilizing ionic intermediates .

A solvent-to-substrate ratio of 5:1 (v/w) ensures homogeneous mixing without diluting reactive species .

Purification and Characterization

Post-synthesis purification involves:

-

Crystallization : DAMA is recrystallized from ethanol-water (3:1 v/v), achieving 95% purity .

-

Chromatographic Validation : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity, while infrared spectroscopy (IR) verifies functional groups (e.g., P=S stretch at 580 cm⁻¹) .

Industrial Scalability Challenges

Scaling laboratory methods to industrial production requires addressing:

-

Exothermic Reactions : Controlled addition of DHP and external cooling prevent thermal runaway .

-

Waste Management : HCl byproducts are neutralized with aqueous sodium bicarbonate, generating NaCl and water-soluble phosphates .

Continuous-flow reactors have been proposed to enhance throughput, though their implementation remains experimental for DAMA synthesis .

Recent Advances in Synthetic Methodology

Recent innovations focus on greener alternatives:

Chemical Reactions Analysis

Types of Reactions

Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate can undergo various chemical reactions, including:

Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the aminothiazole ring can be reduced to an amine.

Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can react with the methoxyimino group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophosphoryl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce primary amines.

Scientific Research Applications

Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate involves its interaction with specific molecular targets. The aminothiazole ring can bind to enzymes or receptors, inhibiting their activity. The thiophosphoryl group may interact with nucleophilic sites in proteins, leading to covalent modification. These interactions can disrupt biological pathways, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Diethyl Thiophosphoryl (Z)-(2-Aminothiazol-4-yl)-2-(tert-Butoxycarbonyl)Methoxyimino Acetate (CAS: 426-800-3)

- Structural Difference: The methoxyimino group is replaced with a tert-butoxycarbonylmethoxyimino moiety .

- Impact : The tert-butyl group enhances steric protection, improving stability during synthesis but reducing solubility in polar solvents .

- Toxicity : Similar skin sensitization (Skin Sens. 1) but lower environmental hazards (Aquatic Chronic 2, H411) .

Diethoxyphosphoryl (2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-Trityloxyiminoacetate (CAS: 193402-47-0)

- Structural Difference: Incorporates a trityloxyimino group instead of methoxyimino .

- Impact : The trityl group acts as a protective group during synthesis, enabling selective deprotection in multi-step reactions .

- Applications : Used in advanced intermediates for β-lactam antibiotics .

Functional Analogs

(Z)-2-(2-Aminothiazol-4-yl)-2-(Methoxyimino)Acetic Acid (ATMA)

7β-[2-(2-Aminothiazol-4-yl)-(Z)-2-Methoxyiminoacetamido] Cephalosporins

- Structural Relationship: The methoxyimino-thiazole side chain is conserved, but integrated into cephalosporin cores .

- Biological Activity : Exhibits broad-spectrum antibacterial activity, including against β-lactamase-producing strains .

Comparative Toxicity and Environmental Data

Biological Activity

Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate, commonly referred to as DAMA, is a compound of considerable interest in pharmaceutical chemistry due to its potential biological activities, particularly in the synthesis of antibiotics such as cefotaxime. This article reviews the biological activity of DAMA, focusing on its synthesis, antibacterial properties, and relevant case studies.

Chemical Structure and Properties

DAMA is characterized by the following chemical structure:

- IUPAC Name : Diethyl (Z)-(2-aminothiazol-4-yl)(methoxyimino)acetate

- Molecular Formula : C₁₃H₁₄N₄O₂S

- Molecular Weight : 350.4 g/mol

- Boiling Point : 448 °C at 760 mmHg

- Flash Point : 224.7 °C

The compound exhibits a thiazole ring, which is known for its biological activity, including antimicrobial properties.

Synthesis of Cefotaxime

DAMA serves as a key intermediate in the synthesis of cefotaxime, a broad-spectrum cephalosporin antibiotic. The synthesis involves the reaction of 7-aminocephalosporanic acid (7-ACA) with DAMA. Various methods have been reported for this synthesis, each with different yields and conditions:

| Method | Reactants | Solvents | Temperature & Time | Yield (%) |

|---|---|---|---|---|

| A | 7-ACA, MAEM | Acetone | 20-25ºC; 3-4 hours | 67.46 |

| B | 7-ACA, MAEM | Acetone | 10-15ºC; 18 hours | 72.41 |

| C | 7-ACA, MAEM | Acetone | 15-20ºC; 4-5 hours | 82.4 |

| D | 7-ACA, MAEM | Dichloromethane | 10-15ºC; 1-2 hours | 66.59 |

The highest yield was achieved using method C, which involved specific reactants and conditions that optimized the reaction efficiency .

Antibacterial Activity

DAMA exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The efficacy of synthesized cefotaxime from DAMA was evaluated through zone of inhibition tests against Escherichia coli and Salmonella typhimurium. The results indicated varying degrees of effectiveness depending on concentration:

| Concentration (μg/mL) | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - S. typhimurium |

|---|---|---|

| 0.31 | - | - |

| 0.62 | - | - |

| 1.25 | 8.00 | 6.49 |

| 2.5 | 11.85 | 9.72 |

| 5 | 15.57 | 11.87 |

| 10 | 19.12 | 11.79 |

The data shows that at higher concentrations (≥5 μg/mL), cefotaxime derived from DAMA demonstrated strong antibacterial properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DAMA:

- Tippa and Singh (2011) : This research focused on the synthesis of cefotaxime from DAMA and reported its antibacterial activity against clinical isolates of bacteria, emphasizing its potential in treating bacterial infections .

- Rodríguez et al. (2010) : An improved method for preparing cefpodoxime proxetil utilized DAMA as an activated ester, demonstrating its versatility in antibiotic synthesis .

- Safety and Toxicology Studies : Safety data sheets indicate that while DAMA is effective as a pharmaceutical agent, it also requires careful handling due to potential skin irritation and other hazards associated with thiophosphoryl compounds .

Q & A

Q. Q1. What are the standard synthetic routes for preparing diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate?

The compound is synthesized via a multi-step process involving:

Acylation : Activation of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (IV) as a mixed anhydride using tosyl chloride and triethylamine.

Protection : Silylation of the cephem thioether intermediate (III) with chlorotrimethylsilane or bis(trimethylsilyl)acetamide.

Coupling : Reaction of the protected thioether with the activated anhydride to form the target compound .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm the (Z)-configuration of the methoxyimino group and thiazole ring substitution.

- HPLC-MS : For purity assessment and detection of by-products (e.g., unreacted intermediates).

- X-ray Crystallography : To resolve structural ambiguities, particularly stereochemical configurations .

Advanced: Mechanistic and Optimization Challenges

Q. Q3. What side reactions occur during acylation, and how can they be mitigated?

Common issues include:

Q. Q4. How can coupling efficiency be improved in the presence of steric hindrance?

Strategies include:

- Catalytic Systems : Use of DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) to enhance nucleophilic attack.

- Solvent Optimization : Polar aprotic solvents like DMF improve reagent solubility and reaction kinetics .

Safety and Regulatory Compliance

Q. Q5. What are the critical safety protocols for handling this compound?

Refer to EU hazard classifications:

| Hazard Category | Classification Code | Risk Phrases |

|---|---|---|

| Acute Toxicity | Acute Tox. 4* | H302, H312 |

| Skin Sensitization | Skin Sens. 1 | H317 |

| Aquatic Toxicity | Acute 1, Chronic 1 | H400, H410 |

Q. Q6. What environmental precautions are necessary for disposal?

Due to its Aquatic Acute 1 and Chronic 1 classifications:

- Neutralization : Treat with alkaline hydrolysis (pH >10) to degrade thiophosphoryl groups.

- Regulatory Compliance : Follow OECD 301B guidelines for biodegradability testing before disposal .

Applications in Pharmaceutical Research

Q. Q7. How is this compound utilized in cephalosporin antibiotic synthesis?

It serves as a key acylating agent for introducing the (Z)-methoxyimino side chain, which enhances β-lactamase resistance in third-generation cephalosporins (e.g., cefmenoxime). The thiophosphoryl group improves reactivity during coupling .

Q. Q8. What structural features contribute to its biological activity?

- The 2-aminothiazole ring enhances binding to penicillin-binding proteins (PBPs).

- The (Z)-methoxyimino group sterically shields the β-lactam ring from enzymatic degradation .

Advanced Analytical Challenges

Q. Q9. How can trace impurities from synthesis be quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.